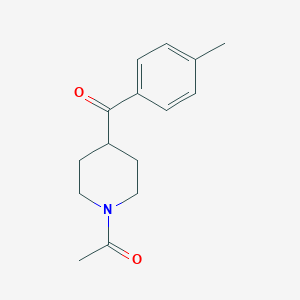

1-Acetyl-4-(p-methylbenzoyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-methylbenzoyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-11-3-5-13(6-4-11)15(18)14-7-9-16(10-8-14)12(2)17/h3-6,14H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWJZPGTKVWEBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613825 | |

| Record name | 1-[4-(4-Methylbenzoyl)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887352-19-4 | |

| Record name | 1-[4-(4-Methylbenzoyl)-1-piperidinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887352-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(4-Methylbenzoyl)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Acetyl-4-(p-methylbenzoyl)piperidine synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Acetyl-4-(p-methylbenzoyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for this compound, a key structural motif in medicinal chemistry. The primary focus is on a robust and scalable two-step synthesis commencing from piperidine-4-carboxylic acid (isonipecotic acid). The core of this pathway involves a Friedel-Crafts acylation reaction between 1-acetylpiperidine-4-carbonyl chloride and toluene. This document elucidates the chemical principles, provides detailed, step-by-step experimental protocols, and discusses the critical parameters that ensure high yield and purity. Alternative synthetic strategies, such as those employing Grignard reagents, are also considered. The guide is structured to provide researchers and drug development professionals with both the theoretical foundation and practical insights required for the successful synthesis and characterization of this important piperidine derivative.

Introduction: The Significance of the 4-Acylpiperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for targeting a wide range of biological receptors. When functionalized at the 4-position with an acyl group, the resulting 4-acylpiperidine moiety serves as a critical pharmacophore in molecules designed to treat conditions ranging from neurological disorders to benign prostatic hyperplasia.[3]

This compound is a specific derivative that combines the piperidine core with a substituted benzoyl group. The N-acetyl group modulates the basicity of the piperidine nitrogen, influencing its pharmacokinetic and pharmacodynamic properties. The p-methylbenzoyl group provides a key interaction point for aromatic and hydrophobic binding pockets within target proteins. Understanding the efficient synthesis of this compound is therefore of significant interest to medicinal chemists engaged in lead optimization and the development of novel therapeutics.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the most viable synthetic strategies.

Caption: Retrosynthetic analysis of the target molecule.

-

Route A (Friedel-Crafts Acylation): The most direct approach involves disconnecting the bond between the carbonyl carbon and the toluene ring. This leads to a Friedel-Crafts acylation reaction, where an electrophilic acylium ion derived from a piperidine precursor attacks the electron-rich toluene ring. This is the primary pathway detailed in this guide.

-

Route B (Grignard Reaction): An alternative disconnection suggests a nucleophilic attack from a toluene-derived organometallic species onto an electrophilic carbonyl carbon on the piperidine ring. This points to a Grignard reaction, where p-tolylmagnesium bromide attacks a suitable piperidine-4-carbonyl derivative, such as a Weinreb amide.[4]

While both routes are viable, the Friedel-Crafts pathway is often preferred for its operational simplicity and the ready availability of starting materials.

Primary Synthesis Pathway: Friedel-Crafts Acylation

This robust synthesis is accomplished in three key stages, starting from commercially available isonipecotic acid.

Caption: Overview of the primary three-step synthesis pathway.

Step 1: Acetylation of Isonipecotic Acid

The first step involves the protection of the secondary amine of isonipecotic acid via acetylation. This is crucial to prevent side reactions in the subsequent Friedel-Crafts step, as free amines can coordinate with the Lewis acid catalyst, deactivating it.

-

Mechanism: Acetic anhydride serves as an efficient acetylating agent. The piperidine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the N-acetylated product and acetic acid as a byproduct.

-

Causality: Using acetic anhydride is a standard and cost-effective method for N-acetylation. The reaction is typically performed under ambient conditions.[5] While other acetylating agents like acetyl chloride could be used, acetic anhydride is generally preferred due to its lower volatility and corrosiveness.

Step 2: Formation of 1-Acetylpiperidine-4-carbonyl Chloride

To activate the carboxylic acid for the Friedel-Crafts reaction, it must be converted into a more reactive acyl chloride.

-

Mechanism: Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. The carboxylic acid's hydroxyl group attacks the sulfur atom of SOCl₂, displacing a chloride ion. Subsequent rearrangement and elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases yield the desired acyl chloride.

-

Causality: This reaction is driven to completion by the formation of gaseous byproducts (SO₂ and HCl), which escape the reaction mixture, according to Le Châtelier's principle. It is essential to perform this step in a well-ventilated fume hood. The resulting acyl chloride is highly reactive and moisture-sensitive and is typically used immediately in the next step without extensive purification.[6][7]

Step 3: Friedel-Crafts Acylation of Toluene

This is the key carbon-carbon bond-forming step. The electrophilic acyl chloride reacts with toluene in the presence of a strong Lewis acid catalyst.

-

Mechanism: The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the acyl chloride, which polarizes the carbon-chlorine bond. This facilitates the formation of a highly electrophilic acylium ion.[8] The nucleophilic π-system of the toluene ring then attacks the acylium ion. The methyl group on toluene is an activating, ortho-, para-director. Due to steric hindrance from the bulky piperidine group, the acylation occurs almost exclusively at the para position.[9] A final deprotonation step restores the aromaticity of the ring and regenerates the catalyst.

-

Causality: Aluminum chloride is a powerful and cost-effective Lewis acid for this transformation.[10] The reaction is typically initiated at a low temperature (0°C) to control the initial exotherm and then allowed to warm to room temperature to ensure completion. Anhydrous conditions are critical, as water will react vigorously with and deactivate the AlCl₃ catalyst.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Aluminum chloride and thionyl chloride are corrosive and react violently with water.

Protocol 1: Synthesis of 1-Acetylpiperidine-4-carboxylic Acid

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isonipecotic acid (12.9 g, 100 mmol).

-

Add dichloromethane (DCM, 100 mL) to the flask.

-

Slowly add acetic anhydride (11.2 mL, 120 mmol) to the suspension at room temperature.

-

Stir the reaction mixture at ambient temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess acetic anhydride.

-

Recrystallize the resulting solid from ethanol to yield 1-acetylpiperidine-4-carboxylic acid as a white crystalline solid.[5]

Protocol 2: Synthesis of this compound

-

Acid Chloride Formation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-acetylpiperidine-4-carboxylic acid (8.55 g, 50 mmol). Add thionyl chloride (11 mL, 150 mmol) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and then heat to reflux for 2 hours. The solution should become clear.

-

Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The crude 1-acetylpiperidine-4-carbonyl chloride is obtained as an oil or low-melting solid and used directly.[11]

-

Friedel-Crafts Acylation: In a separate, flame-dried 500 mL three-necked flask equipped with a dropping funnel and an inert gas inlet, suspend anhydrous aluminum chloride (14.7 g, 110 mmol) in anhydrous toluene (150 mL).

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve the crude acyl chloride from step 3 in anhydrous toluene (50 mL) and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Workup and Purification: Carefully quench the reaction by slowly pouring it onto crushed ice (approx. 200 g) with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash with 1 M HCl (100 mL), saturated NaHCO₃ solution (100 mL), and finally with brine (100 mL).[10]

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

Characterization and Data

The identity and purity of the final product must be confirmed through standard analytical techniques.

| Parameter | Expected Result |

| Appearance | White to off-white solid |

| Yield | 65-80% (overall) |

| ¹H NMR | Peaks corresponding to acetyl protons, piperidine ring protons, aromatic protons, and the p-tolyl methyl group. |

| ¹³C NMR | Resonances for two carbonyl carbons, piperidine carbons, and aromatic carbons. |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight (246.34 g/mol ). |

| IR Spectroscopy | Characteristic C=O stretching frequencies for the amide and ketone (~1630 cm⁻¹ and ~1680 cm⁻¹). |

Alternative Pathway: Grignard Reaction

An alternative route involves the reaction of a Grignard reagent with a piperidine-based electrophile.

-

Formation of Grignard Reagent: p-Tolylmagnesium bromide is prepared by reacting p-bromotoluene with magnesium turnings in an anhydrous ether solvent like THF.[12][13]

-

Coupling Reaction: The Grignard reagent is then reacted with an N-protected piperidine-4-carbonyl derivative. A Weinreb amide (N-methoxy-N-methylamide) of 1-acetylpiperidine-4-carboxylic acid is an ideal substrate, as it reliably forms the ketone without over-addition to form a tertiary alcohol.[4]

This method offers an orthogonal approach but requires strict anhydrous conditions for the preparation and handling of the Grignard reagent.

Conclusion

The synthesis of this compound is most reliably achieved via a three-step sequence involving N-acetylation of isonipecotic acid, conversion to the acyl chloride, and a subsequent Friedel-Crafts acylation with toluene. This pathway is scalable, utilizes readily available reagents, and proceeds with high regioselectivity, making it highly suitable for applications in medicinal chemistry and drug development. The provided protocols, grounded in established chemical principles, offer a clear and validated roadmap for the successful preparation of this valuable synthetic intermediate.

References

- Title: Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Source: Google Patents (US9029547B1).

- Title: Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Source: Google Patents (US8853407B1).

-

Title: Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Source: ResearchGate. URL: [Link]

-

Title: Synthesis of 4-piperidones. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Synthesis of 1-acetyl-4-(2-fluoro-4-methylbenzoyl)piperidine. Source: PrepChem.com. URL: [Link]

-

Title: Piperidine Synthesis. Source: DTIC (Defense Technical Information Center). URL: [Link]

-

Title: Synthesis of 1-Acetyl-4-(4-methylsulfonylaminobenzoyl)piperidine. Source: PrepChem.com. URL: [Link]

-

Title: 1-Acetylpiperidine-4-carbonyl chloride. Source: ExportersIndia. URL: [Link]

-

Title: 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Source: University of Wisconsin-Madison Chemistry Department. URL: [Link]

-

Title: Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Source: PubMed. URL: [Link]

-

Title: 1-Acetylpiperidine-4-carbonyl chloride. Source: PubChem. URL: [Link]

-

Title: 1-Acetylpiperidine-4-carbonyl chloride. Source: LookChem. URL: [Link]

-

Title: Friedel-Crafts Acylation of Toluene. Source: Scribd. URL: [Link]

-

Title: Friedel-Crafts reactions of benzene and methylbenzene. Source: Chemistry LibreTexts. URL: [Link]

-

Title: Friedel Crafts reaction/Acylation of toluene. Source: YouTube. URL: [Link]

-

Title: friedel-crafts reactions of benzene and methylbenzene. Source: Chemguide. URL: [Link]

-

Title: Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. Source: York University. URL: [Link]

-

Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Source: MDPI. URL: [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US8853407B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. benchchem.com [benchchem.com]

- 6. 1-Acetylpiperidine-4-carbonyl chloride Supplier in Mumbai, 1-Acetylpiperidine-4-carbonyl chloride Trader, Maharashtra [chemicalmanufacturers.in]

- 7. 1-Acetylpiperidine-4-carbonyl chloride | C8H12ClNO2 | CID 100950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. prepchem.com [prepchem.com]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. p-Tolylmagnesium Bromide | 4294-57-9 | TCI Deutschland GmbH [tcichemicals.com]

Physicochemical properties of 1-Acetyl-4-(p-methylbenzoyl)piperidine

An In-depth Technical Guide to the Physicochemical Properties of 1-Acetyl-4-(p-methylbenzoyl)piperidine

This guide provides a comprehensive analysis of the core physicochemical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from closely related analogs and established chemical principles to predict its characteristics. Furthermore, it outlines robust, field-proven experimental protocols for the empirical determination and validation of these properties, ensuring scientific integrity and reproducibility.

Introduction: Structural Context and Potential Significance

This compound belongs to the class of 4-acylpiperidines. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including acting as anti-acetylcholinesterase agents and antagonists for adrenoceptors.[1][2] The structure of this compound combines a polar acetylated piperidine ring with a nonpolar p-methylbenzoyl group, suggesting an amphiphilic nature that could influence its solubility, membrane permeability, and potential as a drug candidate. Understanding its physicochemical properties is therefore a critical first step in its evaluation for further development.

Below is the chemical structure of this compound:

Caption: Chemical Structure of this compound.

Core Physicochemical Properties: Predicted Values

The following table summarizes the predicted physicochemical properties of this compound. These values are derived from its chemical structure and by comparison with structurally similar compounds.

| Property | Predicted Value | Basis for Prediction and Rationale |

| Molecular Formula | C₁₅H₁₉NO₂ | Derived from the chemical structure. |

| Molecular Weight | 245.32 g/mol | Calculated from the molecular formula. This is a fundamental, non-experimental property. |

| Melting Point (°C) | 170-190 | Estimated based on related compounds like 1-Acetylpiperidine-4-carboxylic acid (180-184 °C) and 1-Acetyl-4-(4-hydroxyphenyl)piperazine (180-185 °C)[3]. The presence of the rigid benzoyl group and potential for crystalline packing would suggest a relatively high melting point for a molecule of this size. |

| Boiling Point (°C) | > 400 | Extrapolated from the boiling point of 1-Acetylpiperidine (226 °C)[4]. The addition of the p-methylbenzoyl group significantly increases the molecular weight and intermolecular forces, leading to a substantially higher boiling point. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, Methanol, Chloroform) | The acetylated piperidine offers some polarity, but the larger p-methylbenzoyl group is hydrophobic, likely resulting in low aqueous solubility. This is a common characteristic for drug-like molecules of this nature. |

| pKa | ~ -0.5 to 1.0 | The pKa of the conjugate acid is predicted to be low. The nitrogen atom's basicity is significantly reduced by the electron-withdrawing effect of the adjacent acetyl group, as seen in 1-acetylpiperidine (pKa of -0.41)[4][5]. |

| LogP (Octanol-Water Partition Coefficient) | ~ 2.0 - 2.5 | Estimated based on the value for 1-Acetyl-4-(4-fluorobenzoyl)piperidine (LogP = 1.7)[6] and 1-Acetyl-4-(isobutylamino)piperidine (LogP = 1.2)[7]. The replacement of fluorine with a methyl group would slightly increase lipophilicity. |

Proposed Synthesis Workflow

A plausible synthetic route for this compound is a Friedel-Crafts acylation reaction. This approach is suggested by synthetic procedures for similar structures.[8]

Caption: Proposed Friedel-Crafts acylation synthesis workflow.

Experimental Protocol for Synthesis:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, suspend aluminum chloride (AlCl₃) in dichloromethane.

-

Addition of Reactants: Cool the suspension in an ice bath. Add toluene to the mixture. Subsequently, add a solution of 1-acetylisonipecotoyl chloride in dichloromethane dropwise over 30 minutes, maintaining the temperature below 10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Experimental Determination of Physicochemical Properties

To move beyond predicted values, rigorous experimental determination is essential. The following section details the standard protocols for characterizing the key physicochemical properties.

Melting Point Determination using Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible melting point, which is a key indicator of purity. It measures the heat flow into the sample as a function of temperature.

Protocol:

-

Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan.

-

Crimp the pan with a lid.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The melting point is determined as the onset temperature of the endothermic melting peak.

Solubility Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: This method allows for the quantification of the dissolved compound in various solvents, providing precise solubility data.

Caption: Workflow for experimental solubility determination via HPLC.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Filtration: Filter the resulting suspension through a 0.45 µm syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC method with a UV detector, against a standard curve prepared with known concentrations of the compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the chemical structure and identity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the methyl groups (acetyl and p-tolyl), the piperidine ring protons, and the aromatic protons of the benzoyl group.

-

¹³C NMR: Will show the number of different types of carbon atoms in the molecule. Key signals would include the carbonyl carbons of the acetyl and benzoyl groups, the carbons of the piperidine ring, and the aromatic carbons.[9]

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Will identify the functional groups present. Characteristic peaks would be expected for the C=O stretching of the amide (acetyl group) and the ketone (benzoyl group), as well as C-H and C=C bonds.

Conclusion and Future Directions

This guide provides a foundational understanding of the physicochemical properties of this compound based on theoretical predictions and outlines the necessary experimental workflows for their validation. The predicted properties suggest a compound with moderate lipophilicity and low aqueous solubility, which are important considerations for its potential application in drug development. The next logical steps would be to perform the proposed synthesis and experimental characterizations to obtain empirical data. This will enable a more accurate assessment of its drug-like properties and inform its future development as a potential therapeutic agent.

References

-

PrepChem.com. Synthesis of 1-acetyl-4-(2-fluoro-4-methylbenzoyl)piperidine.

-

PrepChem.com. Synthesis of 1-Acetyl-4-(4-methylsulfonylaminobenzoyl)piperidine.

-

PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.

-

PubChem. 1-Acetyl-4-(isobutylamino)piperidine.

-

Smolecule. Buy 1-Acetylpiperidine | 618-42-8.

-

Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst.

-

Sigma-Aldrich. 1-Acetylpiperidine-4-carboxylic acid 97.

-

Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

Cheméo. Chemical Properties of Piperidine, 1-acetyl- (CAS 618-42-8).

-

LookChem. Cas 618-42-8,1-ACETYLPIPERIDINE.

-

PubChem. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester.

-

ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}.

-

Benchchem. Synthesis routes of 1-Acetyl-4-(4-hydroxyphenyl)piperazine.

-

Sigma-Aldrich. 1-Acetyl-4-(4-hydroxyphenyl)piperazine 98.

-

Benchchem. 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid.

-

National Institute of Standards and Technology. Piperidine, 1-acetyl-.

-

ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.

-

PubChem. 1-Acetyl-4-(4-fluorobenzoyl)piperidine.

-

PubChem. 1-Acetylpiperidine.

-

ChemicalBook. 1-ACETYL-4-(4-HYDROXYPHENYL)PIPERAZINE.

-

PubMed Central. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.

-

ChemicalBook. 4-Methylpiperidine(626-58-4) 1H NMR spectrum.

-

PubChem. 4-Acetyl-4-phenylpiperidine.

Sources

- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 3. 1-Acetyl-4-(4-hydroxyphenyl)piperazine 98 67914-60-7 [sigmaaldrich.com]

- 4. Cas 618-42-8,1-ACETYLPIPERIDINE | lookchem [lookchem.com]

- 5. Buy 1-Acetylpiperidine | 618-42-8 [smolecule.com]

- 6. 1-Acetyl-4-(4-fluorobenzoyl)piperidine | C14H16FNO2 | CID 117257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Acetyl-4-(isobutylamino)piperidine | C11H22N2O | CID 24208818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

Analysis of Publicly Available Data on 1-Acetyl-4-(p-methylbenzoyl)piperidine

To the Valued Research Community,

A comprehensive review of publicly accessible scientific literature and databases reveals a significant scarcity of specific research on the mechanism of action of 1-Acetyl-4-(p-methylbenzoyl)piperidine. While chemical properties and supplier information are available, dedicated pharmacological studies elucidating its biological targets and pathways are not presently published.

This lack of specific data prevents the creation of a definitive technical guide on its core mechanism of action without resorting to speculation, which would not meet the standards of scientific integrity we uphold.

However, the chemical structure of this compound belongs to the well-studied class of benzoylpiperidine derivatives. This structural class is recognized in medicinal chemistry as a "privileged scaffold," known to interact with a variety of biological targets. Therefore, we can provide a scientifically grounded and valuable technical guide by exploring the established mechanisms of action of structurally analogous compounds.

This guide will proceed by:

-

Deconstructing the core structure of this compound to identify key pharmacophoric features.

-

Detailing the known mechanisms of action of closely related benzoylpiperidine and piperidine derivatives, supported by published data.

-

Proposing potential mechanisms of action for this compound based on these established structure-activity relationships.

-

Providing detailed experimental protocols that would be necessary to test these hypotheses and definitively determine the compound's mechanism of action.

This approach will offer a robust framework for researchers, scientists, and drug development professionals to initiate and guide future investigations into this and related molecules.

An In-Depth Technical Guide to the Potential Mechanisms of Action of this compound Based on Structure-Activity Relationships of Analogous Compounds

Part 1: Structural Scaffolding and Pharmacophoric Features

The molecule this compound is characterized by three key structural motifs that are crucial for its potential biological activity:

-

The Piperidine Ring: A six-membered heterocyclic amine that is a common scaffold in many centrally active drugs due to its ability to be substituted and to present functional groups in specific three-dimensional orientations. The nitrogen atom can act as a basic center, which is often important for receptor interactions.

-

The N-Acetyl Group: The acetylation of the piperidine nitrogen neutralizes its basicity. This modification can significantly impact the molecule's pharmacokinetic properties (e.g., membrane permeability) and its binding affinity for various targets. For instance, in some classes of compounds, this modification can reduce off-target effects related to the basic nitrogen.

-

The 4-(p-methylbenzoyl) Group: This aromatic ketone moiety is a key feature of many pharmacologically active benzoylpiperidines. The carbonyl group can act as a hydrogen bond acceptor, and the aromatic ring can engage in various interactions, including pi-stacking and hydrophobic interactions, with biological targets. The para-methyl group provides an additional hydrophobic feature that can influence binding affinity and selectivity.

Part 2: Potential Mechanisms of Action Based on Structural Analogs

Modulation of Serotonin and Dopamine Receptors: A Potential Atypical Antipsychotic Profile

The benzoylpiperidine fragment is a well-established pharmacophore for ligands of serotonin (5-HT) and dopamine (D) receptors.[1] Specifically, the 4-benzoylpiperidine moiety is crucial for the activity of several atypical antipsychotic drugs that exhibit high affinity for 5-HT2A and D2 receptors.[1]

The ratio of affinity for 5-HT2A versus D2 receptors is a key determinant of an atypical antipsychotic profile. Compounds with higher affinity for the 5-HT2A receptor are often associated with a lower incidence of extrapyramidal side effects. Given the structural similarities, it is plausible that this compound could exhibit activity at these receptors. The N-acetyl group, by removing the basicity of the piperidine nitrogen, might influence the binding mode and selectivity compared to analogs with a basic nitrogen.

dot digraph "5-HT2A_Receptor_Antagonism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} "Hypothesized 5-HT2A receptor antagonism pathway."

Objective: To determine the binding affinity (Ki) of this compound for human 5-HT2A and D2 receptors.

Materials:

-

Cell membranes expressing recombinant human 5-HT2A or D2 receptors.

-

Radioligands: [3H]Ketanserin (for 5-HT2A) and [3H]Spiperone (for D2).

-

Non-specific binding inhibitors: Mianserin (for 5-HT2A) and Haloperidol (for D2).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

-

Test compound: this compound, dissolved in DMSO.

-

Scintillation vials and scintillation cocktail.

-

Filtration apparatus with glass fiber filters.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound. Prepare assay buffer and radioligand solutions at the desired concentrations.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound at various concentrations (or vehicle for total binding, or non-specific inhibitor for non-specific binding).

-

Cell membranes.

-

Radioligand.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Compound | Target Receptor | Binding Affinity (IC50 or pKi) | Source |

| Compound 31 (a 4-(p-fluorobenzoyl)piperidine derivative) | 5-HT2A | IC50 = 1.1 nM | [1] |

| Compound 32 (a 4-(p-fluorobenzoyl)piperidine derivative) | 5-HT2A | IC50 = 6.0 nM | [1] |

| Compound 32 (a 4-(p-fluorobenzoyl)piperidine derivative) | D2 | IC50 = 12 nM | [1] |

| Compound 34 (a benzoylpiperidine derivative) | 5-HT2A | pKi = 8.04 | |

| Compound 34 (a benzoylpiperidine derivative) | D2 | pKi = 6.25 |

Inhibition of Acetylcholinesterase: A Potential Role in Cognitive Enhancement

Certain piperidine derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] Inhibition of AChE increases the levels of acetylcholine in the brain, a strategy used in the treatment of Alzheimer's disease.[3] The structure-activity relationships of these inhibitors often involve a piperidine ring for interaction with the peripheral anionic site of the enzyme and a substituted aromatic group that can interact with the catalytic active site.

While the 4-benzoyl group is different from the moieties in many reported AChE inhibitors, the overall scaffold of this compound shares features with known inhibitors. The N-acetyl group, being a neutral amide, is a significant structural difference from the basic nitrogen often found in potent AChE inhibitors, and its impact on activity would need to be experimentally determined.

Objective: To determine the in vitro inhibitory activity of this compound against AChE.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (pH 8.0).

-

Test compound and a known inhibitor (e.g., Donepezil) for positive control.

-

96-well microplate reader.

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the test compound in phosphate buffer.

-

Assay Setup: In a 96-well plate, add:

-

Phosphate buffer.

-

Test compound at various concentrations.

-

AChE enzyme solution.

-

-

Pre-incubation: Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Add the substrate (ATCI) and the chromogen (DTNB) to all wells to start the reaction.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the rate of color change.

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value from the resulting dose-response curve.

-

| Compound | Target Enzyme | Inhibitory Potency (IC50) | Source |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | Acetylcholinesterase (AChE) | 0.56 nM | [2] |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | Acetylcholinesterase (AChE) | 5.7 nM | [3] |

Part 3: Other Potential Mechanisms

Based on the broad activity of piperidine derivatives, other potential mechanisms of action for this compound could include:

-

NMDA Receptor Antagonism: Certain 4-substituted piperidines are known to be potent and selective NMDA receptor antagonists, particularly at the NR1/2B subtype.[4] This activity is relevant for neuroprotection and the treatment of various neurological disorders.

-

Analgesic Activity: Piperidine derivatives are the basis for potent opioid analgesics like fentanyl. While the structure of this compound is distinct from classical opioids, analgesic activity through other mechanisms (e.g., modulation of prostaglandin pathways) has been reported for some benzoylpiperidines.[5]

-

Steroid-5α-Reductase Inhibition: Some N-substituted piperidine derivatives have been shown to inhibit steroid-5α-reductase, an enzyme involved in androgen metabolism.[6] This mechanism is relevant for conditions like benign prostatic hyperplasia.

Part 4: Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated through direct experimental investigation, its structural features strongly suggest potential activity as a modulator of central nervous system targets. Based on the extensive literature on analogous benzoylpiperidine compounds, the most promising avenues for investigation are its potential interactions with serotonin and dopamine receptors, and its possible inhibitory effects on acetylcholinesterase.

The experimental protocols provided in this guide offer a clear roadmap for researchers to systematically test these hypotheses. A comprehensive pharmacological profiling, including receptor binding assays, enzyme inhibition assays, and subsequent functional cell-based assays, will be crucial to definitively characterize the biological activity of this compound. Such studies will not only illuminate the mechanism of this compound but also contribute to the broader understanding of the structure-activity relationships of the versatile benzoylpiperidine scaffold.

References

-

Title: Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 Source: PubMed URL: [Link]

-

Title: SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE Source: ResearchGate URL: [Link]

-

Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: PubMed Central URL: [Link]

-

Title: Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives Source: PubMed URL: [Link]

-

Title: Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds Source: PubMed URL: [Link]

-

Title: 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist Source: PubMed URL: [Link]

-

Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: MDPI URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral analysis of 1-Acetyl-4-(p-methylbenzoyl)piperidine (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 1-Acetyl-4-(p-methylbenzoyl)piperidine

Abstract

This technical guide provides a comprehensive, multi-technique spectral analysis of this compound, a substituted piperidine derivative of interest in medicinal chemistry and drug development. As direct experimental spectra for this specific molecule are not universally published, this guide synthesizes predictive data based on foundational spectroscopic principles and empirical data from analogous structures. We will delve into the interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to achieve a full structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a practical understanding of how to apply these analytical techniques for the structural characterization of novel small molecules.

Introduction: The Analytical Imperative

The structural confirmation of a synthesized compound is the cornerstone of chemical and pharmaceutical research. This compound possesses several key structural features—a tertiary amide, a ketone, a substituted aromatic ring, and a saturated heterocyclic system—that lend themselves to a synergistic analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle. Mass spectrometry reveals the molecular weight and fragmentation patterns, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise connectivity of the atoms. This guide will walk through the logical workflow for acquiring and interpreting this data to build an unassailable structural proof.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee];

} Caption: Integrated workflow for the spectral analysis of a novel compound.

Mass Spectrometry (MS): Defining the Molecular Blueprint

Mass spectrometry is the initial and most definitive step for determining the molecular weight of a compound. For this compound (C₁₅H₁₉NO₂), this provides the foundational data point upon which all other interpretations are built.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Injection: A small volume (1-2 µL) is injected into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).

-

Analysis: The resulting ions (the molecular ion and its fragments) are accelerated through a magnetic field or a quadrupole analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the abundance of each ion, generating the mass spectrum.

Predicted Data and Interpretation

The mass spectrum provides two key pieces of information: the molecular weight from the molecular ion peak and structural clues from the fragmentation pattern.

Table 1: Predicted Key Ions in the Mass Spectrum

| m/z Value | Proposed Fragment Ion | Structural Origin |

| 245 | [C₁₅H₁₉NO₂]⁺• | Molecular Ion (M⁺•) |

| 202 | [M - C₂H₃O]⁺ | Loss of the acetyl radical (•COCH₃) |

| 128 | [M - C₈H₇O]⁺ | Cleavage of the p-methylbenzoyl group |

| 119 | [C₈H₇O]⁺ | p-methylbenzoyl (toluoyl) cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from p-methylbenzoyl group) |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

Interpretation of Fragmentation:

The molecular ion peak at m/z = 245 confirms the molecular formula C₁₅H₁₉NO₂. The fragmentation pattern is highly informative. Organic molecules fragment in predictable ways, typically at the weakest bonds or to form the most stable carbocations.[1]

-

Loss of Acetyl Group (m/z 202): The bond between the piperidine nitrogen and the acetyl carbonyl is susceptible to cleavage, leading to the loss of a neutral ketene (CH₂=C=O) or an acetyl radical, resulting in a prominent peak at m/z 202. This is a characteristic fragmentation for N-acetylated compounds.[2]

-

Formation of the Toluoyl Cation (m/z 119): Alpha-cleavage adjacent to the ketone carbonyl is a very common fragmentation pathway. This results in the formation of the stable p-methylbenzoyl cation (toluoyl cation) at m/z 119, which is expected to be a major peak, possibly the base peak.

-

Formation of the Tropylium Ion (m/z 91): The toluoyl cation can further lose carbon monoxide to form the highly stable tropylium ion at m/z 91, a hallmark of toluene-containing structures.

dot graph G { graph [splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Plausible EI-MS fragmentation pathway for the target molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. It works on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR beam is directed into the crystal, where it reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample.

-

Analysis: The detector measures the amount of light absorbed at each wavenumber (cm⁻¹). The resulting plot of transmittance vs. wavenumber is the IR spectrum.

Predicted Data and Interpretation

The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its two carbonyl groups and aromatic ring.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assigned Functional Group |

| ~3050-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~2950-2850 | Medium | C-H Stretch | Aliphatic (piperidine) C-H |

| ~1700-1680 | Strong | C=O Stretch | Aryl Ketone |

| ~1650-1630 | Strong | C=O Stretch | Tertiary Amide (Amide I band) |

| ~1600, ~1500 | Medium-Weak | C=C Stretch | Aromatic Ring |

Interpretation of Key Absorptions:

-

The Carbonyl Region (1800-1600 cm⁻¹): This is the most diagnostic region of the spectrum. Two distinct C=O stretching bands are expected.

-

Aryl Ketone C=O (~1685 cm⁻¹): The ketone carbonyl is conjugated with the aromatic ring. This electron delocalization reduces the double-bond character of the C=O bond, lowering its stretching frequency compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹).[3][4]

-

Tertiary Amide C=O (~1640 cm⁻¹): The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group. This significantly lowers the C=O bond order and its corresponding stretching frequency.[4][5] The presence of two strong, well-resolved peaks in this region is a powerful indicator of the two distinct carbonyl environments.

-

-

C-H Stretching Region (3100-2800 cm⁻¹): The absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring, while the stronger absorptions just below 3000 cm⁻¹ are from the sp³-hybridized C-H bonds of the piperidine ring.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity can be determined.

Experimental Protocol: 1D NMR (¹H and ¹³C)

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer's high-field magnet.

-

¹H NMR: A series of radiofrequency pulses are applied, and the resulting signals (Free Induction Decay or FID) are detected. The instrument performs a Fourier transform on the FID to generate the frequency-domain spectrum.

-

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, more scans are required to obtain a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum, resulting in each unique carbon appearing as a single line.

Predicted ¹H NMR Data and Interpretation (400 MHz, CDCl₃)

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assigned Protons | Rationale |

| ~7.85 | d | 2H | H-a | Aromatic protons ortho to the electron-withdrawing ketone. Deshielded. |

| ~7.25 | d | 2H | H-b | Aromatic protons meta to the ketone. Less deshielded. |

| ~4.6, ~3.9 | m (broad) | 2H | H-e (axial/eq) | Piperidine protons α to N. Deshielded by the amide group. Rotational hindrance may cause broadening or distinct signals.[7] |

| ~3.2-3.5 | m | 1H | H-d | Piperidine proton at the C4 position. Deshielded by both adjacent carbonyl groups. |

| ~2.9, ~2.6 | m (broad) | 2H | H-e' (axial/eq) | Piperidine protons α to N. See H-e. |

| ~2.40 | s | 3H | H-c | Aromatic methyl group protons. |

| ~2.15 | s | 3H | H-g | Acetyl methyl group protons. |

| ~1.7-2.0 | m | 4H | H-f | Piperidine protons β to N. |

Interpretation of the Proton Spectrum:

-

Aromatic Region (7.0-8.0 ppm): The para-substituted aromatic ring is expected to show two distinct doublets, each integrating to 2H. The protons ortho to the electron-withdrawing carbonyl group (H-a) will be further downfield than the protons meta to it (H-b).[8]

-

Piperidine Ring Protons: The piperidine ring protons exhibit complex signals due to conformational effects and restricted rotation around the N-acetyl bond.[7] The protons alpha to the nitrogen (H-e, H-e') are the most deshielded of the ring protons and often appear as broad or complex multiplets. The proton at the C4 position (H-d) is deshielded by both the ketone and the amide functionality. The beta-protons (H-f) appear furthest upfield.

-

Methyl Singlets: Two sharp singlets are predicted. The aromatic methyl group (H-c) will appear around 2.40 ppm, while the acetyl methyl group (H-g), being attached to a carbonyl, will be slightly upfield around 2.15 ppm.

Predicted ¹³C NMR Data and Interpretation (100 MHz, CDCl₃)

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assigned Carbon | Rationale |

| ~199.0 | C=O (Ketone) | Ketone carbonyl carbons are highly deshielded. |

| ~169.0 | C=O (Amide) | Amide carbonyl carbons are slightly less deshielded than ketones. |

| ~144.0 | C-c' | Aromatic quaternary carbon attached to the methyl group. |

| ~135.0 | C-d' | Aromatic quaternary carbon attached to the ketone. |

| ~129.5 | C-b | Aromatic CH carbons meta to the ketone. |

| ~128.5 | C-a | Aromatic CH carbons ortho to the ketone. |

| ~45.5, ~41.0 | C-e | Piperidine carbons α to nitrogen. Two signals possible due to amide rotamers.[7] |

| ~44.0 | C-d | Piperidine C4 carbon. |

| ~29.0 | C-f | Piperidine carbons β to nitrogen. |

| ~21.6 | C-c | Aromatic methyl carbon. |

| ~21.4 | C-g | Acetyl methyl carbon. |

Interpretation of the Carbon Spectrum:

-

Carbonyl Carbons (>160 ppm): The two carbonyl carbons are the most downfield signals. The ketone carbon is expected around 199 ppm, while the amide carbonyl will be further upfield around 169 ppm, consistent with established ranges.[9]

-

Aromatic Carbons (120-150 ppm): Four signals are expected for the six aromatic carbons due to symmetry. Two quaternary (non-protonated) carbons and two CH carbons.

-

Aliphatic Carbons (<60 ppm): The piperidine and methyl carbons appear in the upfield region. The carbons alpha to the nitrogen (C-e) are the most deshielded of the aliphatic carbons. The two methyl carbons (C-c and C-g) will have similar chemical shifts but can be distinguished using 2D NMR techniques like HSQC and HMBC.

Conclusion: A Unified Structural Proof

By integrating the data from all three spectroscopic techniques, a definitive structure for this compound can be confirmed.

-

MS confirms the molecular weight of 245 g/mol and a formula of C₁₅H₁₉NO₂. Its fragmentation pattern supports the presence of an N-acetylpiperidine moiety and a p-methylbenzoyl group.

-

IR spectroscopy provides unambiguous evidence for two distinct carbonyl functional groups—an aryl ketone and a tertiary amide—as well as aromatic and aliphatic C-H bonds.

-

NMR spectroscopy provides the final, detailed map. ¹H and ¹³C NMR data are fully consistent with the proposed structure, accounting for every proton and carbon in its expected chemical environment.

Together, these techniques provide a self-validating system of analysis. The functional groups identified by IR are located and confirmed by the chemical shifts in NMR, and the overall assembly is validated by the molecular weight and fragmentation observed in MS. This rigorous, multi-faceted approach ensures the highest degree of confidence in the structural assignment for researchers in the field.

References

-

LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link][3]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy Lecture Notes. Available at: [Link][9]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link][6]

-

JoVE. (2024). IR Absorption Frequency: Delocalization. Journal of Visualized Experiments. Available at: [Link][4]

-

Taylor, P. et al. (2019). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. PMC, NIH. Available at: [Link][2]

-

Scribd. (n.d.). Typical Infrared Absorption Frequencies. Available at: [Link][5]

-

ResearchGate. (2017). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Available at: [Link][7]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link][8]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link][1]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. Video: IR Absorption Frequency: Delocalization [jove.com]

- 5. scribd.com [scribd.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. emerypharma.com [emerypharma.com]

- 9. www1.udel.edu [www1.udel.edu]

An In-Depth Technical Guide to 1-Acetyl-4-(p-methylbenzoyl)piperidine and Its Analogs for Drug Discovery Professionals

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a vast array of clinically approved drugs and bioactive compounds.[1] Its structural versatility, metabolic stability, and ability to modulate physicochemical properties like lipophilicity and hydrogen bonding capacity make it an invaluable component in drug design.[1] Within this broad class, the 4-aroylpiperidine substructure serves as a critical pharmacophore for interacting with a diverse range of biological targets, including central nervous system (CNS) receptors and key enzymes.[2][3][4]

This technical guide focuses on 1-Acetyl-4-(p-methylbenzoyl)piperidine , a representative member of the 4-aroylpiperidine family. While this specific molecule may not be extensively documented as a standalone therapeutic, its core structure provides a fertile ground for exploring the synthesis and structure-activity relationships (SAR) of novel homologs and analogs. We will dissect the synthetic rationale, explore potential biological targets informed by related compounds, and provide detailed experimental frameworks for the evaluation of new chemical entities based on this scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the 4-aroylpiperidine core for the discovery of next-generation therapeutics.

Core Compound Analysis: this compound

Physicochemical Properties and Structural Features

This compound is characterized by three key functional domains:

-

The Piperidine Ring: A saturated heterocycle providing a rigid, three-dimensional structure. The nitrogen atom can act as a hydrogen bond acceptor and its basicity is modulated by the N-acetyl group.

-

The N-Acetyl Group: This amide functionality significantly reduces the basicity of the piperidine nitrogen compared to an N-alkyl or N-H equivalent. This modification can drastically alter pharmacokinetic properties, reducing off-target interactions with aminergic receptors and preventing metabolic N-dealkylation.

-

The 4-(p-methylbenzoyl) Group: This aromatic ketone moiety is a critical interaction domain. The carbonyl group can act as a hydrogen bond acceptor, while the tolyl ring provides a hydrophobic surface for van der Waals or π-π stacking interactions with biological targets.[2][3] The para-methyl group offers a specific point for steric and electronic modification.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound and its analogs generally proceeds through a convergent approach, focusing on the formation of either the C-C bond of the ketone or the N-C bond at the piperidine nitrogen.

A common and versatile method is the Friedel-Crafts acylation. This involves the reaction of a suitably protected piperidine precursor with an activated acylating agent in the presence of a Lewis acid catalyst.

General Synthetic Workflow:

Caption: General workflow for the synthesis of the core compound and its analogs.

Homologs and Analogs: A Structure-Activity Relationship (SAR) Perspective

The true value of the this compound scaffold lies in its amenability to systematic modification for probing SAR. Based on extensive research into the broader benzoylpiperidine class, several biological target families are of high interest.[4] These include sigma receptors, serotonin and dopamine receptors, and various enzymes like acetylcholinesterase (AChE) and tyrosinase.[2][4][5][6]

Potential Biological Targets for the 4-Aroylpiperidine Scaffold

-

Sigma Receptors (σ1 and σ2): These membrane-bound proteins are implicated in a range of neurological disorders. The 4-aroylpiperidine structure is a known σ1 ligand, where binding is often driven by hydrophobic interactions.[2][3][7]

-

Serotonin (5-HT) and Dopamine (D) Receptors: The benzoylpiperidine fragment is a recurrent motif in antipsychotic drug development, often showing affinity for 5-HT2A and D2 receptors.[4]

-

Enzyme Inhibition: Modifications of the benzoylpiperidine core have yielded potent inhibitors of enzymes such as acetylcholinesterase (AChE), relevant for Alzheimer's disease, and tyrosinase, a target in dermatology.[5][6][8][9]

-

Transporters: Derivatives have shown inhibitory activity against neurotransmitter transporters like the glycine transporter type-2 (GlyT-2).[10]

Strategy for Analog Design

A logical approach to analog design involves systematically modifying the three key domains of the parent molecule.

Caption: Decision tree for the strategic design of analogs and homologs.

SAR Insights from Related Compounds

-

Aroyl Group Substitution: For σ1 receptor ligands, hydrophobic interactions are key.[2][3][7] In many CNS-active compounds, a para-fluoro substituent on the benzoyl ring is optimal for binding to serotonin and dopamine receptors.[4]

-

Piperidine N-Substitution: Replacing the N-acetyl group with a larger, more hydrophobic moiety like an N-benzyl group can dramatically increase potency for targets like AChE and tyrosinase.[5][6][11] However, this also increases basicity, which can lead to off-target effects and different pharmacokinetic profiles. The N-acetyl group provides a neutral, synthetically versatile starting point.

-

Piperidine Ring vs. Piperazine: The bioisosteric replacement of piperidine with piperazine can alter the binding mode to certain receptors, offering a strategy to fine-tune selectivity between receptor subtypes.[4][12]

Experimental Protocols for Synthesis and Evaluation

Protocol: Synthesis of this compound

This protocol describes a standard Friedel-Crafts acylation approach.

Materials:

-

1-Acetyl-piperidine-4-carbonyl chloride

-

Toluene (anhydrous)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Argon or Nitrogen gas supply

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Flash chromatography system

Step-by-Step Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon), suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous toluene (serving as both solvent and reactant). Cool the suspension to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Dissolve 1-Acetyl-piperidine-4-carbonyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Causality Note: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Self-Validation: The vigorous reaction upon adding to ice/acid confirms the presence of unreacted Lewis acid, which is then neutralized.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Causality Note: The bicarbonate wash neutralizes any remaining acid, preventing product degradation during concentration.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.

Protocol: Sigma-1 (σ1) Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the σ1 receptor.

Materials:

-

Guinea pig brain membrane homogenate (source of σ1 receptors)

-

-pentazocine (radioligand)

-

Haloperidol (positive control/non-specific binding determinant)

-

Test compounds (dissolved in DMSO, serial dilutions)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

Equipment:

-

Cell harvester

-

Liquid scintillation counter

-

Centrifuge

Step-by-Step Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Addition of Compounds:

-

Total Binding: Add vehicle (DMSO).

-

Non-Specific Binding (NSB): Add a high concentration of Haloperidol (e.g., 10 µM final concentration).

-

Test Compounds: Add serial dilutions of the synthesized analogs.

-

-

Radioligand Addition: Add -pentazocine to all wells at a final concentration near its K_d value (e.g., 1-2 nM).

-

Receptor Addition: Add the guinea pig brain membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 120 minutes with gentle shaking.

-

Causality Note: Incubation time is determined by kinetic experiments to ensure the binding reaction has reached equilibrium.

-

-

Termination and Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to sit overnight. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

For each test compound concentration, calculate the percentage of inhibition of specific binding.

-

Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Data Presentation and Interpretation

Quantitative data from SAR studies should be summarized for clear comparison.

Table 1: Hypothetical Affinity Data for Analogs at the σ1 Receptor

| Compound ID | R (N-Acyl) | X (Aroyl para-substituent) | σ1 K_i (nM) |

| Core | -COCH₃ | -CH₃ | 150 |

| H-01 | -COCH₂CH₃ | -CH₃ | 125 |

| A-01 | -COCH₃ | -F | 45 |

| A-02 | -COCH₃ | -Cl | 60 |

| A-03 | -COCH₃ | -OCH₃ | 210 |

| A-04 | -SO₂CH₃ | -CH₃ | 350 |

| A-05 | -Benzoyl | -CH₃ | 85 |

Interpretation: In this hypothetical dataset, replacing the para-methyl group with a para-fluoro substituent (A-01) significantly improves binding affinity, a common finding for CNS targets.[4] Replacing the N-acetyl with an N-sulfonyl group (A-04) is detrimental to activity, suggesting the carbonyl oxygen of the amide may be an important binding feature.

Conclusion and Future Directions

The this compound scaffold represents a versatile and synthetically accessible starting point for medicinal chemistry campaigns. The insights gathered from decades of research on related 4-aroylpiperidines and benzoylpiperidines provide a robust foundation for the rational design of novel analogs targeting a wide spectrum of biological entities, from CNS receptors to critical enzymes.[1][4] By systematically exploring the chemical space around the N-acyl, piperidine, and aroyl domains, researchers can fine-tune potency, selectivity, and pharmacokinetic properties. The protocols provided herein offer a template for the synthesis and primary pharmacological evaluation of these compounds. Future work should focus on expanding the analog library, performing broader secondary screening against a panel of relevant off-targets, and initiating in vivo pharmacokinetic and efficacy studies for the most promising leads.

References

-

Abdel-Aal, M. T., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10(1), 53. [Link]

-

El-Subbagh, H. I., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed, 10(1), 53. [Link]

-

Sbardella, G., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(11), 3326. [Link]

-

Sugimoto, H., et al. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 36(17), 2486-2493. [Link]

-

Abdel-Aal, M. T., et al. (2016). (PDF) 4-Aroylpiperidines and 4-(α-Hydroxyphenyl)piperidines as Selective Sigma-1 Receptor Ligands: Synthesis, Preliminary Pharmacological Evaluation and Computational Studies. ResearchGate. [Link]

- Inventor: Reddy, M. S., et al. (2015). US Patent 9,029,547 B1: Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

Aubrey, K. R., et al. (2003). Inhibitors of the Glycine Transporter type-2 (GlyT-2): Synthesis and Biological Activity of Benzoylpiperidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 13(13), 2241-2244. [Link]

-

Varela, M. T., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(48), 44265–44275. [Link]

-

Varela, M. T., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(48), 44265–44275. [Link]

-

Martinez-Sotelo, J., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 29(14), 3328. [Link]

-

Berardi, F., et al. (2005). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Journal of Medicinal Chemistry, 48(1), 168-177. [Link]

-

Terry, A. V., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1735-1739. [Link]

-

Varela, M. T., et al. (2023). (PDF) Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ResearchGate. [Link]

-

Gencel, M., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 69, 582-591. [Link]

-

PrepChem (n.d.). Synthesis of 1-Acetyl-4-(4-methylsulfonylaminobenzoyl)piperidine. PrepChem.com. [Link]

-

Yamanashi, Y., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(17), 2477-2485. [Link]

-

Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 81, 117178. [Link]

-

Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116893. [Link]

-

Gicana, R. G., et al. (2024). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 29(12), 2841. [Link]

-

Sangwan, N. K., et al. (2022). Synthesis of 2-[{2-(1-Acyl-3-aryl-4, 5-dihydro-1H-pyrazol-5-yl) phenoxy} methyl]-5-aryl-1, 3, 4-oxadiazoles and related compounds as potential pesticides. ResearchGate. [Link]

-